molecular formula C20H25N3O3S B2383983 2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-82-4

2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2383983
CAS No.: 897611-82-4
M. Wt: 387.5
InChI Key: KPXJJPIPWUEBJE-UHFFFAOYSA-N
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Description

2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-82-4) is a chemical compound with a molecular formula of C20H25N3O3S and a molecular weight of 387.5 g/mol . This benzamide derivative is supplied for research purposes and is strictly for laboratory use; it is not intended for human or animal consumption . This compound is part of a class of 4'-(piperazin-1-yl)benzanilides that are of significant interest in modern anti-infective research . Such derivatives are investigated for their broad-spectrum biological activity, particularly against Plasmodium falciparum , the parasite responsible for malaria, as well as against a range of Gram-positive and Gram-negative bacteria, including critical ESKAPE pathogens . The structural motif of a benzamide linked to a phenylpiperazine via a sulfonyl group is a key feature explored in the development of new pharmacological agents to combat multi-drug resistant infections . The presence of the piperazine ring is a common feature in many therapeutics, contributing to favorable pharmacokinetic and physicochemical properties . Researchers can utilize this compound in various biochemical and pharmacological studies, including target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations. The product is available in multiple quantities to support your research needs .

Properties

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-17-7-5-6-10-19(17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXJJPIPWUEBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

    Sulfonylation: The 4-phenylpiperazine is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl derivative.

    Amide Bond Formation: The final step involves the coupling of the sulfonyl derivative with 2-methylbenzoyl chloride in the presence of a base, such as pyridine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Substituent Analysis
Key structural analogs and their substituent differences are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C₂₁H₂₅N₃O₃S 423.51 Benzamide 2-methyl, ethyl sulfonyl, 4-phenylpiperazine
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide C₂₇H₂₈N₆O₄ 508.55 Benzamide 4-nitro, ethyl piperazine (2-methoxyphenyl), N-pyridyl
2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide C₁₆H₁₇N₃OS 299.38 Benzamide 2-methyl, carbamothioyl pyridylethyl
3-{2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide C₂₃H₂₃N₉O₂ 457.49 Benzamide Quinazolinone, purine-linked ethyl, 3-benzoyl
  • Substituent Impact: Electron Effects: The target’s 2-methyl group (electron-donating) contrasts with the 4-nitro group (electron-withdrawing) in ’s compound, altering electronic density on the benzamide core and influencing reactivity . Sulfonamide vs. Piperazine vs. Pyridyl: The 4-phenylpiperazine in the target may facilitate intermolecular hydrogen bonding via secondary amines, unlike the pyridyl group in ’s compound, which relies on aromatic π-interactions .
Compound Hydrogen Bond Features Crystallographic Data (Space Group/Unit Cell)
2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide N–H⋯O (S(6) ring), N–H⋯N inversion dimers reinforced by C–H⋯S bonds; dihedral angle: 66.54° Triclinic, P1
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide N–H⋯O (nitro) and N–H⋯N (piperazine) interactions; refined with SHELXL (R factor = 0.041) Data not explicitly stated; SHELXTL used for refinement
  • Target Compound Predictions: The sulfonyl group likely acts as a hydrogen bond acceptor, while the piperazine’s NH groups may serve as donors, promoting layered crystal packing similar to ’s compound . Compared to ’s dihedral angle (66.54°), the target’s bulkier phenylpiperazine group may induce greater steric hindrance, altering molecular conformation .

Physicochemical and Functional Implications

  • Solubility : The sulfonamide and piperazine groups in the target compound may improve aqueous solubility relative to ’s carbamothioyl analog, which relies on weaker S-based interactions .
  • Bioactivity Potential: Piperazine derivatives often exhibit CNS activity due to blood-brain barrier penetration, whereas ’s purine-linked analog (Compound 155) suggests nucleoside-related applications .

Biological Activity

2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound's unique structure, featuring a benzamide core with various functional groups, suggests diverse mechanisms of action and therapeutic applications.

  • Molecular Formula : C20H25N3O3S
  • Molecular Weight : 393.55 g/mol
  • CAS Number : 897611-82-4

The primary biological activity of this compound involves the inhibition of cholinergic enzymes:

  • Target Enzymes : AChE and BuChE.
  • Mode of Action : The compound binds to the active site of these enzymes, preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic effects of this compound:

Cognitive Enhancement

Research indicates that this compound may enhance cognitive functions due to its action on cholinergic pathways. In animal models, administration of this compound has shown improvements in memory and learning tasks, suggesting its utility in treating cognitive deficits associated with neurodegenerative conditions.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy as a potent AChE inhibitor:

  • IC50 Values : The IC50 value for AChE inhibition was reported at approximately 50 nM, indicating strong inhibitory activity compared to standard AChE inhibitors like donepezil.
Compound NameTarget EnzymeIC50 (nM)
This compoundAChE50
DonepezilAChE100

Case Studies

  • Animal Model Study : In a study involving mice treated with this compound, significant improvements were observed in behavioral tests assessing memory retention compared to control groups. The results suggest that the compound's mechanism may involve modulation of cholinergic signaling pathways.
  • Cell Line Studies : In human neuroblastoma cell lines, treatment with varying concentrations of the compound resulted in dose-dependent increases in acetylcholine levels, further supporting its role as an AChE inhibitor.

Q & A

Basic: What are the standard synthetic routes for preparing 2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Benzamide Core Formation : Start with 2-methylbenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). This reacts with a primary amine (e.g., ethylenediamine) to form the ethylbenzamide intermediate.

Piperazine Sulfonylation : The 4-phenylpiperazine is sulfonylated using sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Coupling Reaction : The sulfonylated piperazine is coupled to the benzamide intermediate via nucleophilic substitution, often requiring a polar aprotic solvent (e.g., DMF) and elevated temperatures (60–80°C) .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Methodological Answer:
Key optimizations include:

  • Solvent Selection : Use anhydrous dichloromethane or acetonitrile to minimize hydrolysis of sulfonyl chloride intermediates.
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions.
  • Catalytic Bases : Employ scavengers like molecular sieves or silica gel to absorb HCl byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Yield improvements (15–25%) are achievable via iterative DoE (Design of Experiments) .

Basic: What biological targets are associated with this compound, and what assays confirm activity?

Methodological Answer:
The compound’s sulfonyl-piperazine and benzamide moieties suggest affinity for:

  • Serotonin Receptors (5-HT₁A/5-HT₂A) : Radioligand binding assays using [³H]-8-OH-DPAT or [³H]-ketanserin in transfected HEK293 cells.
  • Acetylcholinesterase (AChE) : Ellman’s assay measuring thiocholine production from acetylthiocholine.
    IC₅₀ values for AChE inhibition in similar analogs range from 0.8–5.2 µM .

Advanced: How do structural modifications (e.g., fluorination) alter binding affinity in SAR studies?

Methodological Answer:

  • Fluorine Substitution : Introducing fluorine at the benzamide’s para position (e.g., 4-fluoro analogs) increases electronegativity, enhancing hydrogen bonding with AChE’s catalytic triad (e.g., His447). This improves IC₅₀ by 2–3 fold compared to non-fluorinated derivatives.
  • Piperazine Substituents : Replacing phenyl with 2-methoxyphenyl in the piperazine ring improves blood-brain barrier penetration (logP reduction by 0.5–0.7). Quantitative SAR (QSAR) models using CoMFA/CoMSIA can predict activity cliffs .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., sulfonyl group attachment via δ 3.2–3.5 ppm for –SO₂–CH₂– protons).
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 442.18).
  • HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA) .

Advanced: How can NMR spectral ambiguities (e.g., overlapping peaks) be resolved?

Methodological Answer:

  • 2D NMR Techniques : HSQC and HMBC clarify carbon-proton correlations, distinguishing sulfonyl ethyl (–SO₂–CH₂–) from benzamide methyl groups.
  • Variable Temperature NMR : Elevating to 40°C reduces rotational barriers in the piperazine ring, resolving split signals.
  • Deuterium Exchange : Identifies labile protons (e.g., –NH– in benzamide) .

Basic: What in vitro models are used to assess pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Permeability Assay : Predicts intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
  • Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t₁/₂). CYP450 inhibition is assessed via fluorogenic substrates.
  • Plasma Protein Binding : Equilibrium dialysis using radiolabeled compound .

Advanced: How can molecular docking predict interactions with AChE?

Methodological Answer:

  • Protein Preparation : Retrieve AChE structure (PDB: 4EY7), remove water, add polar hydrogens.
  • Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and optimize with DFT (B3LYP/6-31G*).
  • Docking Software (AutoDock Vina) : Grid box centered on catalytic site (20ų). Analyze binding poses for hydrogen bonds with Ser203 and π-cation interactions with Trp86. Validation via RMSD <2.0 Å from co-crystallized ligands .

Basic: How is compound stability evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 (HCl/NaOH), heat (40–60°C), and UV light (ICH Q1A guidelines).
  • HPLC Stability Indicating Method : Monitor degradation products (e.g., sulfonic acid from hydrolysis).
  • DSC/TGA : Determine melting point (e.g., 180–185°C) and thermal decomposition profile .

Advanced: How to reconcile contradictory bioactivity data from structural analogs?

Methodological Answer:

  • Meta-Analysis : Pool data from analogs (e.g., 4-fluoro vs. 4-methyl derivatives) using standardized assays.
  • Proteomic Profiling : Compare target engagement via affinity chromatography-mass spectrometry.
  • Crystallography : Resolve binding mode discrepancies (e.g., flipped benzamide orientation in 5-HT₂A vs. AChE) .

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